Berninamycin A

Vue d'ensemble

Description

La berninamycine A est un antibiotique cyclique peptidique hautement modifié produit par la bactérie Streptomyces bernensis . Elle appartient à la classe des antibiotiques thiopeptidiques, connus pour leur activité puissante contre les bactéries Gram-positives . La berninamycine A contient deux cycles oxazole et un chromophore pyridothiazolopyridinium unique, ce qui la rend structurellement distincte des autres antibiotiques .

Méthodes De Préparation

La berninamycine A est généralement produite par l'expression hétérologue de son groupe de gènes biosynthétiques provenant d'espèces de Streptomyces marines . Le groupe de gènes peut être introduit dans différents hôtes modèles terrestres de Streptomyces, conduisant à la production de berninamycine A et d'autres composés apparentés . La voie de synthèse implique la modification post-traductionnelle de préprotéines générées ribosomiquement, conduisant à la formation de la structure thiopeptidique

Analyse Des Réactions Chimiques

La berninamycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la berninamycine A peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation d'analogues thiopeptidiques réduits .

Applications De Recherche Scientifique

La berninamycine A a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est utilisée comme composé modèle pour étudier la biosynthèse des thiopeptides et les modifications post-traductionnelles . En biologie, la berninamycine A est étudiée pour son activité antibactérienne puissante contre les bactéries Gram-positives, notamment le Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV) . En médecine, elle a des applications thérapeutiques potentielles comme antibiotique pour traiter les infections bactériennes . En outre, la berninamycine A est utilisée dans la recherche industrielle pour développer de nouveaux antibiotiques et comprendre les mécanismes de résistance .

Mécanisme d'action

Le principal mécanisme d'action de la berninamycine A implique la liaison à la sous-unité ribosomique 50S bactérienne, ciblant spécifiquement le centre associé à la GTPase . Cette liaison perturbe la synthèse des protéines en interférant avec la fonction du site A ribosomique . La berninamycine A affecte diverses fonctions du ribosome, notamment la liaison des facteurs non ribosomiques et des nucléotides guanine . La structure unique du composé lui permet d'inhiber efficacement la synthèse des protéines bactériennes, ce qui explique son activité antibactérienne puissante .

Mécanisme D'action

The primary mechanism of action of Berninamycin A involves binding to the bacterial 50S ribosomal subunit, specifically targeting the GTPase-associated center . This binding disrupts protein synthesis by interfering with the function of the ribosomal A site . This compound affects various functions of the ribosome, including the binding of non-ribosomal factors and guanine nucleotides . The compound’s unique structure allows it to effectively inhibit bacterial protein synthesis, leading to its potent antibacterial activity .

Comparaison Avec Des Composés Similaires

La berninamycine A fait partie de la classe des antibiotiques thiopeptidiques, qui comprend d'autres composés tels que la thiostreptone, la nosiheptide et le GE2270 . Ces antibiotiques partagent un cycle central azolé-substitué contenant de l'azote et sont connus pour leur activité puissante contre les bactéries Gram-positives . La berninamycine A est unique en raison de son chromophore pyridothiazolopyridinium et de son mécanisme d'action spécifique . Contrairement à certains autres thiopeptides, la berninamycine A ne présente pas d'activité inhibitrice du protéasome . Cette caractéristique distincte en fait un composé précieux pour l'étude de la synthèse des protéines bactériennes et le développement de nouveaux antibiotiques .

Activité Biologique

Introduction

Berninamycin A is a cyclic thiopeptide antibiotic first isolated from Streptomyces bernensis. It belongs to a class of antibiotics characterized by a complex macrocyclic structure that includes thiazole and oxazole rings. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly against Gram-positive bacteria.

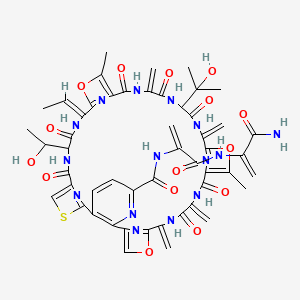

Chemical Structure

The structure of this compound features a central pyridine/tetrapyridine/dehydropiperidine ring with multiple thiazole substituents. The molecular formula is C₁₆H₁₉N₃O₃S₄, and its molecular weight is approximately 397.55 g/mol. The structural complexity contributes to its biological activity, which involves binding to ribosomal subunits and inhibiting protein synthesis in bacteria.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S₄ |

| Molecular Weight | 397.55 g/mol |

| Mechanism of Action | Inhibition of protein biosynthesis |

| Target Organisms | Gram-positive bacteria |

Mechanism of Action

This compound exerts its antibacterial effects primarily through the inhibition of protein biosynthesis. It binds to the ribosomal RNA and protein complex (23S RNA with protein L11), disrupting the function of the ribosomal A site, similar to other thiopeptides like thiostrepton . Notably, this compound does not exhibit proteasome inhibitory activity, distinguishing it from some other thiopeptides .

Antibacterial Activity

Research has demonstrated that this compound displays significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Bacillus subtilis has been reported as 6.3 μM . The compound's efficacy against other pathogens, including Staphylococcus aureus, remains an area of active investigation.

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining the antibacterial properties of this compound, it was found to be effective against multiple strains of Gram-positive bacteria. The study highlighted its potential in treating infections caused by antibiotic-resistant strains .

- Host-Dependent Expression : Research involving the heterologous expression of the berninamycin gene cluster in different Streptomyces species revealed that variations in expression levels can lead to the production of linear derivatives with differing bioactivities. This suggests that environmental factors may influence the antibiotic's effectiveness .

- Mechanistic Studies : Investigations into the mechanistic aspects of this compound have indicated that it can induce autophagy in host cells, a process that may contribute to its antibacterial effects by enhancing intracellular clearance of pathogens . This property is particularly relevant in the context of treating infections caused by intracellular bacteria such as Mycobacterium tuberculosis.

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to other thiopeptides:

| Compound | MIC (μM) | Mechanism of Action | Proteasome Inhibition | Autophagy Induction |

|---|---|---|---|---|

| This compound | 6.3 | Inhibition of protein synthesis | No | Yes |

| Thiostrepton | 0.5 | Inhibition of protein synthesis | Yes | Yes |

| Nosiheptide | 1.0 | Inhibition of protein synthesis | Yes | Yes |

This compound represents a promising candidate for further research in antibiotic development due to its unique mechanism of action and effectiveness against Gram-positive bacteria. Its ability to induce autophagy adds an intriguing dimension to its biological activity, potentially enhancing its therapeutic applications. Continued studies on its derivatives and mechanisms will be essential for understanding its full potential in clinical settings.

References

Propriétés

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.